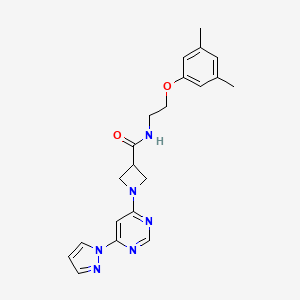
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide , identified by its CAS number 121018282, is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O2 with a molecular weight of 396.46 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide, which contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the pyrazol and pyrimidine rings suggests potential interactions with various biological targets, including:
- Kinases : Many pyrazole derivatives are known to inhibit kinases involved in cancer progression.
- GABA Receptors : Some derivatives have shown activity as allosteric modulators of GABA receptors, influencing neurotransmission.
Antitumor Activity
Recent studies have demonstrated that compounds containing the pyrazole and pyrimidine structures can exhibit significant antitumor activity. For instance:
- A study highlighted the inhibition of tubulin polymerization as a mechanism for antitumor activity in related compounds . This suggests that our compound may similarly disrupt microtubule dynamics in cancer cells.
Antiviral Properties
Another area of interest is the antiviral potential of this compound. Variations in the phenyl moiety have been shown to enhance antiviral activity against specific viral strains . Further research is needed to elucidate the specific viral targets affected by this compound.
Case Studies and Research Findings
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their antitumor effects. The results indicated that structural modifications significantly influenced their potency against various cancer cell lines .
- GABA Modulation : Research into similar compounds revealed their ability to modulate GABA receptor activity, suggesting potential applications in neurological disorders .
- Kinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit c-Met kinase, which is implicated in several cancers. This highlights a promising avenue for further investigation into our compound's efficacy against tumors driven by c-Met signaling pathways .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-8-16(2)10-18(9-15)29-7-5-22-21(28)17-12-26(13-17)19-11-20(24-14-23-19)27-6-3-4-25-27/h3-4,6,8-11,14,17H,5,7,12-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPCKUCZLZSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













